3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 212960-03-7
VCID: VC19080244
InChI: InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C10H11IO4
Molecular Weight: 322.10 g/mol

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde

CAS No.: 212960-03-7

Cat. No.: VC19080244

Molecular Formula: C10H11IO4

Molecular Weight: 322.10 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde - 212960-03-7

Specification

CAS No. 212960-03-7
Molecular Formula C10H11IO4
Molecular Weight 322.10 g/mol
IUPAC Name 3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde
Standard InChI InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3
Standard InChI Key ZZWBVJJETJLIQL-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C=C(C=C1I)C=O)OC

Introduction

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes an aldehyde functional group, multiple methoxy groups, and an iodine substituent. This compound is of interest in various chemical syntheses due to its reactivity, enhanced by the presence of iodine.

Reactivity Features

  • Iodine Substituent: Enhances reactivity, making it suitable for various organic syntheses.

  • Aldehyde Group: Participates in oxidation and reduction reactions.

  • Methoxy and Methoxymethoxy Groups: Influence solubility and biological activity.

Synthesis Methods

The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves multiple steps, typically starting from simpler benzaldehyde derivatives. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature, solvent, and catalyst) can significantly influence the outcomes of these reactions.

Applications and Research Findings

This compound is studied for its potential applications in drug design and development, particularly in understanding its interactions with biological targets. Its unique structure, with iodine and multiple methoxy groups, may enhance its reactivity and biological activity compared to similar compounds.

Biological Activity Studies

  • Therapeutic Potential: Investigations focus on its role in drug design processes.

  • Biological Targets: Studies aim to elucidate its interactions with various biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Iodo-4-methoxybenzaldehydeIodine and methoxy groupKnown for its use in organic syntheses
3-Methoxy-4-hydroxybenzaldehydeHydroxy and methoxy groupsExhibits significant antioxidant properties
3,5-DimethoxybenzaldehydeTwo methoxy groupsUsed as a biochemical reagent in life sciences
2,3-Difluoro-5-methoxybenzaldehydeFluorine substituentsEnhances binding affinity due to fluorine's effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator